molecular formula C6H5BrClNO B1379599 3-Bromo-5-chloro-6-methylpyridin-2-ol CAS No. 1423037-27-7

3-Bromo-5-chloro-6-methylpyridin-2-ol

Cat. No. B1379599
CAS RN: 1423037-27-7
M. Wt: 222.47 g/mol
InChI Key: QDLZTNVFWGSPIY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-6-methylpyridin-2-ol, also known as BCMPO, is an organic compound with the linear formula C6H5BrClNO . It belongs to the pyridinol family and has been extensively researched in the field of biological imaging as a fluorescent probe for detecting and tracking different chemical and biological species.


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-6-methylpyridin-2-ol can be represented by the InChI code: 1S/C6H5BrClNO/c1-3-5(8)2-4(7)6(10)9-3/h2H,1H3,(H,9,10) and the InChI key is QDLZTNVFWGSPIY-UHFFFAOYSA-N . The molecular weight of the compound is 222.47 .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Optimization

“3-Bromo-5-chloro-6-methylpyridin-2-ol” serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its halogenated structure is particularly useful in scaffold-hopping strategies , where it can be used to create new molecular frameworks with enhanced biological activities. This compound can be employed to generate nitrogen and sulfur analogues of existing drugs, potentially leading to improvements in their pharmacokinetic and pharmacodynamic profiles .

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-bromo-5-chloro-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-3-5(8)2-4(7)6(10)9-3/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZTNVFWGSPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258033
Record name 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-6-methylpyridin-2-ol

CAS RN

1423037-27-7
Record name 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 3-bromo-5-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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